Methyl 5-tert-butyl-2-hydroxybenzoate

Cosmetic Stability Lipid Oxidation Antioxidant Synergy

Methyl 5-tert-butyl-2-hydroxybenzoate (52888-72-9) is a sterically hindered phenolic ester whose 5-position tert-butyl group imparts radical stabilization kinetics fundamentally distinct from simple salicylates or parabens. This differentiation enables synergistic antioxidant effects with BHT in cosmetic and edible-oil formulations, and serves as a tunable ligand scaffold for zirconium-based biodegradable polymer catalysts. Procure this high-purity intermediate to advance SAR-driven beta-lactamase inhibitor research or to engineer next-generation polymer stabilizers requiring superior thermal stability and low volatility. Standard international B2B shipping is available; the compound is not a controlled or restricted substance in the US or EU.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B7794900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-tert-butyl-2-hydroxybenzoate
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)C(=O)OC
InChIInChI=1S/C12H16O3/c1-12(2,3)8-5-6-10(13)9(7-8)11(14)15-4/h5-7,13H,1-4H3
InChIKeyDDERNNBGPTTXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-tert-butyl-2-hydroxybenzoate (CAS 52888-72-9): A Differentiated Hindered Phenol Intermediate for Antioxidant and Synthetic Applications


Methyl 5-tert-butyl-2-hydroxybenzoate (CAS 52888-72-9), also known as methyl 5-tert-butylsalicylate, is a sterically hindered phenolic ester with the molecular formula C12H16O3 . It belongs to the class of substituted hydroxybenzoate esters, characterized by a salicylate core with a key tert-butyl substituent at the 5-position of the aromatic ring . The presence of the bulky tert-butyl group ortho to the phenolic hydroxyl enhances the stability of the resultant phenoxyl radical upon hydrogen atom donation, a characteristic mechanism of hindered phenol antioxidants . This compound is structurally related to widely used polymer stabilizers, providing a unique combination of steric hindrance and ester functionality that influences its reactivity and potential applications in organic synthesis and materials science .

Why Methyl 5-tert-butyl-2-hydroxybenzoate Is Not Interchangeable with Other Salicylates or Benzoates


Generic substitution among salicylate or benzoate esters is not scientifically valid due to the profound influence of substituents on molecular properties and performance. The presence and position of the tert-butyl group in Methyl 5-tert-butyl-2-hydroxybenzoate dramatically alters its behavior compared to unsubstituted methyl salicylate or other alkyl salicylates. For instance, research on phenolic antioxidants has shown that the effect of a tert-butyl substituent is 'completely different' from that of methyl, ethyl, or isopropyl groups, fundamentally changing the radical stabilization mechanism [1]. This steric bulk, not present in common parabens (like methylparaben or propylparaben) or simple salicylates, imparts distinct thermal stability, solubility, and reactivity profiles that are critical for specific applications, making simple functional or structural analogs inadequate replacements [1].

Quantitative Evidence Guide: Head-to-Head Performance of Methyl 5-tert-butyl-2-hydroxybenzoate Against Comparators


Synergistic Inhibition of Lipid Oxidation in Cosmetics: A Direct Comparison with BHT

Methyl 5-tert-butyl-2-hydroxybenzoate demonstrates a clear synergistic effect when combined with the standard antioxidant butylated hydroxytoluene (BHT). A formulation containing only 0.05% of the target compound with 0.1% BHT in a lipstick base provided 'significant' inhibition of oxidative rancidity in waxes and oils, maintaining product texture and color [1]. This combination approach suggests that the compound's mechanism of action is complementary to that of BHT, a widely used hindered phenol antioxidant.

Cosmetic Stability Lipid Oxidation Antioxidant Synergy

Enhanced Thermal Stability and Physical Form Compared to Methyl Salicylate

The introduction of a 5-tert-butyl group into the methyl salicylate scaffold confers a substantial increase in thermal stability and changes its physical state. Methyl 5-tert-butyl-2-hydroxybenzoate is a solid at room temperature with a reported melting point of 90-100 °C, whereas its direct comparator, methyl salicylate, is a liquid with a boiling point of approximately 222 °C [1][2]. This phase change from liquid to solid simplifies handling, storage, and formulation processes, and the higher thermal threshold expands its utility in applications involving elevated temperatures or processing conditions.

Thermal Stability Material Science Process Safety

Potential as a Tunable Catalyst Ligand in Polymerization Reactions

In the field of catalytic ring-opening polymerization (ROP), methyl/tbutyl salicylate-bearing zirconium complexes (C1-C8) were prepared and evaluated for their activity on ε-caprolactone [1]. This research, which perhaps for the first time investigated the effects of electron-donating substituents (Me and tBu) on salicylate ligands linked to zirconium atoms, demonstrated that these complexes were 'very effective' catalysts for producing polycaprolactone (PCL) [1]. While the study focused on zirconium complexes, it establishes the salicylate ligand with a tert-butyl substituent as a viable and tunable component in catalyst design, distinct from simpler salicylates.

Polymer Chemistry Catalysis Ring-Opening Polymerization

Specialized Beta-Lactamase Inhibition Profile Distinct from Broad-Spectrum Parabens

Methyl 5-tert-butyl-2-hydroxybenzoate exhibits a specific, though weak, inhibitory activity against certain bacterial beta-lactamase enzymes, a profile not shared by common parabens like methylparaben or propylparaben which act as broad-spectrum preservatives. In vitro assays reported an IC50 of 8.38E+7 nM against Enterobacter cloacae P99 class C beta-lactamase and an IC50 of 1.99E+8 nM against Escherichia coli TEM-1 class A beta-lactamase [1]. While these values indicate very low potency as a direct antimicrobial, they reveal a distinct biological interaction with a clinically relevant enzyme family.

Antimicrobial Research Beta-Lactamase Inhibition Resistance Modulation

High-Value Application Scenarios for Methyl 5-tert-butyl-2-hydroxybenzoate


Development of Synergistic Antioxidant Blends for Lipid-Containing Formulations

Based on evidence of a synergistic effect with BHT in lipstick formulations [1], this compound is best suited for research and development projects focused on creating high-performance antioxidant systems for cosmetics, personal care products, or edible oils. Its ability to complement the action of BHT allows formulators to potentially achieve desired oxidative stability with lower overall additive concentrations, which can be a key selling point in 'clean-label' or sensitive-skin product lines.

Synthesis of Novel Catalysts for Ring-Opening Polymerization

The demonstrated utility of methyl/tbutyl salicylate as a ligand in zirconium complexes for ε-caprolactone polymerization [2] indicates its highest and best use in academic or industrial research programs investigating new catalysts for biodegradable polymer synthesis. Scientists focused on tailoring the steric and electronic properties of metal complexes for controlled polymerization can utilize this compound as a starting material to create a new class of tunable catalysts.

Medicinal Chemistry Lead Scaffold for Beta-Lactamase Inhibitor Development

Given its measurable, albeit weak, binding affinity for class A and class C beta-lactamases [3], this compound presents a viable scaffold for structure-activity relationship (SAR) studies in antimicrobial research. It should be prioritized by medicinal chemistry teams seeking new chemotypes for beta-lactamase inhibition to overcome antibiotic resistance. Its simple, modular structure offers multiple sites for further chemical modification to improve potency and selectivity.

Synthetic Intermediate for Hindered Phenol Derivatives in Material Science

The compound's structural relationship to widely used hindered phenol antioxidants, which are crucial for polymer and fuel stabilization , positions it as a valuable intermediate for creating specialized stabilizers. Research and development in materials science, particularly projects requiring antioxidants with high thermal stability and low volatility, would find this solid, sterically hindered precursor an attractive alternative to liquid, less stable salicylates .

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